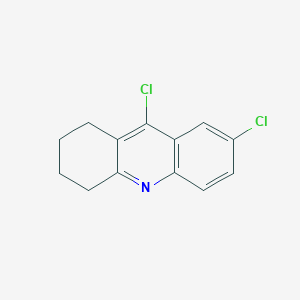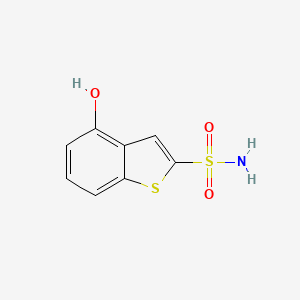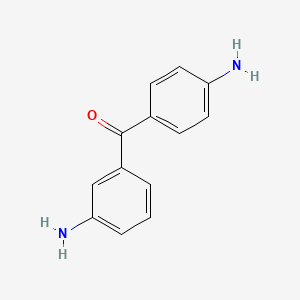
2,2,2-trifluoro-1-(2-iodophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-1-(2-iodophenyl)ethanol is an organic compound with the molecular formula C8H6F3IO It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a benzyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(2-iodophenyl)ethanol typically involves the introduction of an iodine atom and a trifluoromethyl group onto a benzyl alcohol framework. One common method is the iodination of alpha-(trifluoromethyl)benzyl alcohol using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by iodination and purification steps. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trifluoro-1-(2-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethylbenzaldehyde or trifluoromethylbenzoic acid.
Reduction: Formation of alpha-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-1-(2-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoro-1-(2-iodophenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzyl Alcohol: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzyl Alcohol: Similar structure but the iodine atom is replaced with a hydrogen atom.
2-(Trifluoromethyl)benzyl Alcohol: Similar structure but lacks the iodine atom.
Uniqueness
2,2,2-trifluoro-1-(2-iodophenyl)ethanol is unique due to the presence of both the iodine atom and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6F3IO |
|---|---|
Peso molecular |
302.03 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,13H |
Clave InChI |
AUJQQTCDXBVLTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C(F)(F)F)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluoro-2-(trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8774375.png)






![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8774420.png)




